molecular formula C23H24FN3O B2509475 (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone CAS No. 1705419-91-5

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone

Cat. No. B2509475
CAS RN: 1705419-91-5
M. Wt: 377.463
InChI Key: IMFUAOUUFKBANN-UHFFFAOYSA-N
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Description

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(3-phenylazepan-1-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biochemical and physiological effects, which make it a promising candidate for drug development.

Scientific Research Applications

Antimycobacterial Activity

A study reported the synthesis and evaluation of antimycobacterial activities of novel derivatives similar to the mentioned compound. These derivatives showed significant antimycobacterial activity against isoniazid-resistant Mycobacterium tuberculosis, with some compounds demonstrating good activity and low minimum inhibitory concentrations (Ali & Yar, 2007).

Drug Formulation and Bioavailability

Research focused on developing a precipitation-resistant solution formulation for a poorly water-soluble compound closely related to the mentioned chemical structure. This formulation aimed to increase in vivo exposure, showing that a solubilized, precipitation-resistant formulation achieved the highest plasma concentrations in various species, improving dose proportionality. Such formulations are valuable for early toxicological and clinical evaluations of poorly soluble compounds (Burton et al., 2012).

Regioselective Synthesis of Derivatives

Another study reported a regioselective synthesis process for 1H-pyrazol-5-yl derivatives through a 1,3-dipolar cycloaddition approach. This method provides a straightforward route to various pyrazole derivatives, which can be instrumental in synthesizing compounds for further pharmacological studies (Alizadeh et al., 2015).

Antimicrobial Activity

Compounds synthesized from related structures have been evaluated for their antimicrobial activity. Some derivatives demonstrated good activity comparable to standard drugs against various microbial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2012).

Corrosion Inhibition

Research has also explored the use of pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies indicate that specific derivatives can effectively inhibit corrosion, suggesting applications in industrial processes to protect metals against corrosive environments (Yadav et al., 2015).

properties

IUPAC Name

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O/c1-26-22(15-21(25-26)18-10-12-20(24)13-11-18)23(28)27-14-6-5-9-19(16-27)17-7-3-2-4-8-17/h2-4,7-8,10-13,15,19H,5-6,9,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFUAOUUFKBANN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCCCC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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